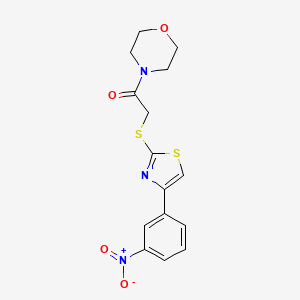

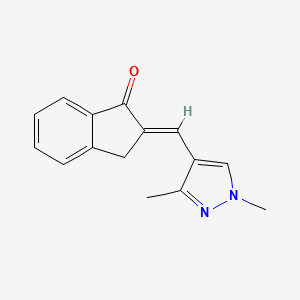

![molecular formula C19H20N2O2S2 B2703031 4-methyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide CAS No. 894015-23-7](/img/structure/B2703031.png)

4-methyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-methyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide” is a chemical compound. It has two distinct structural features of c-Met inhibitors. One is the ‘5 atoms regulation’; Another characteristic is a long chain that can form a hydrogen bond donor or acceptor .

Synthesis Analysis

The synthesis of this compound involves a rapid and high yield synthetic route. The target compound was optimized by reduction and nucleophilic substitution reaction with 2-nitropyridine as raw material . The synthesis method of the target compound was optimized in the selection of temperature and the use of solvent .Molecular Structure Analysis

The final structure of the compound was determined by 1 HNMR spectrum . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis

Nitrogen-substituted alkynes are strongly polarized alkynes and highly reactive building blocks which have been used for the design of a wide number of transformations . Precursor of highly reactive keteniminium ions and useful reagent for asymmetric synthesis .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Its empirical formula is C22H19NO2S and its molecular weight is 361.46 .Applications De Recherche Scientifique

Synthesis and Characterization

4-methyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide and its derivatives have been extensively studied for their synthesis, characterization, and potential applications in various fields. For instance, a study on the synthesis and characterization of celecoxib derivatives, including sulfonamide compounds, demonstrated their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These compounds exhibited significant biological activities without causing tissue damage in liver, kidney, colon, and brain compared to untreated controls or celecoxib, highlighting their therapeutic potential (Ş. Küçükgüzel et al., 2013).

Antimicrobial and Anticancer Applications

Research has also focused on the antimicrobial and anticancer applications of sulfonamide derivatives. A study on the synthesis, anticancer activity, and ADMET studies of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(3-substituted)ureido/thioureido] benzenesulfonamides revealed that certain compounds showed marked anticancer activity against human colorectal carcinoma and human cervix carcinoma cell lines, indicating their potential as anticancer agents (S. Karakuş et al., 2018).

Photodynamic Therapy Applications

Another area of research is the development of new compounds for photodynamic therapy applications. The synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups have shown high singlet oxygen quantum yields, making them promising Type II photosensitizers for the treatment of cancer in photodynamic therapy (M. Pişkin et al., 2020).

UV Protection and Antimicrobial Properties for Textiles

Additionally, sulfonamide derivatives have been utilized for enhancing the UV protection and antimicrobial properties of cotton fabrics. A study on thiazole azodyes containing sulfonamide moiety demonstrated that these compounds, when applied to cotton textiles, provided effective UV protection and antibacterial properties, suggesting their use in functional textile finishing (H. Mohamed et al., 2020).

Mécanisme D'action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds . These compounds act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

For instance, the thiazole ring’s aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows it to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .

Biochemical Pathways

Thiazole derivatives are known to activate or inhibit various biochemical pathways, leading to a range of biological effects .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been associated with a variety of biological activities such as antibacterial, antifungal, antiviral, anti-inflammatory, anticancer, antitubercular, antiplasmodial, antiallergic, anti-inflammatory, antipsychotropic, and antiarthritic effects .

Action Environment

The physico-chemical properties of thiazole derivatives, such as their solubility and stability, could be influenced by environmental conditions .

Propriétés

IUPAC Name |

4-methyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2S2/c1-14-8-10-17(11-9-14)25(22,23)20-13-12-18-15(2)21-19(24-18)16-6-4-3-5-7-16/h3-11,20H,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTXSXCUZMKQXHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCCC2=C(N=C(S2)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

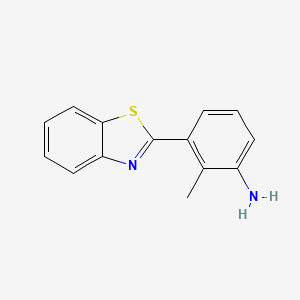

![8-chloro-N-methyl-N-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-amine](/img/structure/B2702950.png)

![N-[(1-Benzoylpiperidin-4-yl)methyl]but-2-ynamide](/img/structure/B2702954.png)

![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide](/img/structure/B2702955.png)

![Ethyl 4-oxo-3-phenyl-5-(2-phenylacetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2702959.png)

![1-(benzo[d]oxazol-2-yl)-N-(2-methylquinolin-4-yl)pyrrolidine-2-carboxamide](/img/structure/B2702961.png)

![3-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2702964.png)

![N-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2702966.png)

![2-[3-(2-Fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2702970.png)